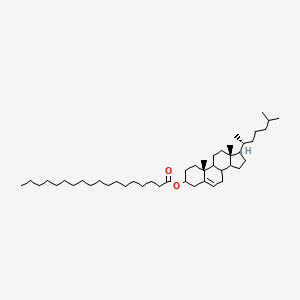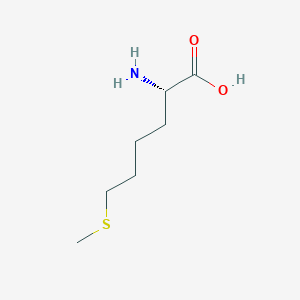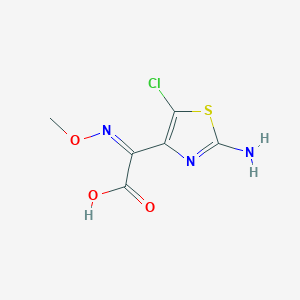
4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and trifluoromethyl groups in this compound imparts unique chemical and physical properties, making it a valuable molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-trifluoromethyl aniline.
Diazotization: The aniline derivative undergoes diazotization to form a diazonium salt.
Cyclization: The diazonium salt reacts with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form a cyclized intermediate.
Chlorination: The intermediate is chlorinated to introduce chlorine atoms into the pyrimidine ring.
Decarboxylation: The final step involves adjusting the pH to induce decarboxylation, yielding the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, amines, or thiols are commonly used. Conditions typically involve heating and the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.
Coupling Products: Biaryl derivatives are the major products of coupling reactions.
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways. For example, it may inhibit tyrosine kinases or interact with G-protein-coupled receptors.
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
4,6-Dichloropyrimidine: Shares the pyrimidine core but lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Trifluoromethylpyridine: Contains a trifluoromethyl group but has a pyridine ring instead of a pyrimidine ring, leading to distinct reactivity and uses.
Uniqueness: 4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine is unique due to the combination of chlorine and trifluoromethyl groups on the pyrimidine ring. This structural arrangement imparts specific electronic and steric effects, enhancing its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C11H6Cl2F3N3 |
|---|---|
Peso molecular |
308.08 g/mol |
Nombre IUPAC |
4,6-dichloro-5-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H6Cl2F3N3/c12-8-7(9(13)19-10(17)18-8)5-1-3-6(4-2-5)11(14,15)16/h1-4H,(H2,17,18,19) |
Clave InChI |
OCFWBQZDSNFEGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(N=C(N=C2Cl)N)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)


![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)




![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)



